molecular formula C10H8F2N2O2 B2839953 3-Cyclopropyl-4-(difluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one CAS No. 1018047-75-0

3-Cyclopropyl-4-(difluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one

Cat. No.: B2839953
CAS No.: 1018047-75-0
M. Wt: 226.183
InChI Key: XEQGOMYILYGVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-4-(difluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one is a versatile small molecule scaffold with significant potential in scientific research and industrial applications. This compound features a cyclopropyl group and a difluoromethyl group attached to an isoxazolo[5,4-b]pyridin-6(7H)-one core, making it a unique and valuable chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-4-(difluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one typically involves multiple steps, starting with the construction of the isoxazolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The difluoromethyl group can be introduced using reagents such as difluoromethyl sulfone or difluoromethyl iodide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium(VI) oxide can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules

Biology: In biological research, 3-Cyclopropyl-4-(difluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one can be used as a probe to study biological processes. Its ability to interact with specific molecular targets makes it useful in drug discovery and development.

Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its structural features may contribute to the design of drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-4-(difluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Isoxazolopyridines: These compounds share a similar core structure but may differ in the substituents attached to the core.

  • Difluoromethylated Heterocycles: Other heterocyclic compounds with difluoromethyl groups can exhibit similar reactivity and applications.

Uniqueness: 3-Cyclopropyl-4-(difluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one stands out due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-cyclopropyl-4-(difluoromethyl)-7H-[1,2]oxazolo[5,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c11-9(12)5-3-6(15)13-10-7(5)8(14-16-10)4-1-2-4/h3-4,9H,1-2H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQGOMYILYGVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC3=C2C(=CC(=O)N3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.